molecular formula C11H14FNO B7560922 N-(2-fluorophenyl)-2-methylbutanamide

N-(2-fluorophenyl)-2-methylbutanamide

Cat. No. B7560922
M. Wt: 195.23 g/mol
InChI Key: MFTDGXRXZFOOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-methylbutanamide, commonly known as Fluoromethamphetamine (FMA), is a synthetic compound that belongs to the amphetamine family. It is a psychoactive substance that has been used in scientific research due to its potential therapeutic properties.

Scientific Research Applications

  • PET Imaging Studies :

    • A derivative, (R)-2-(N-((6-fluoropyridin-3-yl)methyl)-4-methoxyphenyl-sulphonamido)-N-hydroxy-3-methylbutanamide, is identified as a potent matrix metalloproteinase inhibitor and is used in PET imaging studies (Wagner et al., 2009).
  • Synthesis of Pharmaceutical Intermediates :

    • Research on the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin, which is a widely used cholesterol-lowering medication (Song Hong-rui, 2009).
  • Anticonvulsant and Pain-Attenuating Properties :

    • The derivatives (R)-N'-benzyl 2-amino-3-methylbutanamide and related compounds are shown to have potent anticonvulsant activities and pain-attenuating properties, offering insights into novel classes of therapeutics (King et al., 2011).
  • Temperature Monitoring in Organic Solvents :

    • Compounds like N-(1-pyrenylmethyl)-1-pyrenebutanamide are used as fluorescent probes for monitoring temperature in organic solvents, highlighting their application in analytical chemistry (Lou, Hatton, & Laibinis, 1997).
  • Synthesis of Novel Impurities in Pharmaceutical Intermediates :

    • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, an atorvastatin intermediate, is studied, which is important for quality control in pharmaceutical manufacturing (Naidu & Sharma, 2017).
  • Investigation of Cyclopropanecarboxamide Formation :

    • Research into the formation of cyclopropanecarboxamide from derivatives of 4-hydroxy-2-methylbutanamide shows the compound's relevance in synthetic organic chemistry (Mekhael, Linden, & Heimgartner, 2011).

properties

IUPAC Name

N-(2-fluorophenyl)-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-3-8(2)11(14)13-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTDGXRXZFOOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-methylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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